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Compound of Interest

Compound Name: 3-Butylphenol

Cat. No.: B1617764 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 3-butylphenol,
catering to researchers, scientists, and professionals in drug development. The information is

presented to facilitate easy interpretation and application in a laboratory setting.

Chemical Structure
Caption: Chemical structure of 3-Butylphenol.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-butylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.1 t 1H Ar-H

~6.7-6.9 m 3H Ar-H

~4.8 s (broad) 1H -OH

2.55 t 2H -CH₂- (benzylic)

1.58 sextet 2H -CH₂-

1.35 sextet 2H -CH₂-

0.92 t 3H -CH₃

¹³C NMR (Carbon NMR) Data[1]

Chemical Shift (ppm) Assignment

155.5 C-OH

144.5 C-C₄H₉

129.5 Ar-CH

120.9 Ar-CH

116.3 Ar-CH

113.0 Ar-CH

35.5 -CH₂- (benzylic)

33.7 -CH₂-

22.4 -CH₂-

13.9 -CH₃

Infrared (IR) Spectroscopy[2][3]
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad
O-H stretch (hydrogen-

bonded)

3050-3000 Medium Aromatic C-H stretch

2955, 2928, 2858 Strong Aliphatic C-H stretch

~1600, ~1585, ~1470 Medium-Strong Aromatic C=C ring stretch

~1450 Medium CH₂ bend

~1230 Strong C-O stretch

~870, ~780, ~690 Strong
Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

150 ~60 [M]⁺ (Molecular ion)

107 100
[M - C₃H₇]⁺ (Loss of propyl

radical)

77 ~20 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are

general protocols for phenolic compounds and can be adapted for 3-butylphenol.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 3-butylphenol in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Instrumentation: Utilize a 400 MHz or higher field Nuclear Magnetic Resonance (NMR)

spectrometer.

¹H NMR Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). For ¹H NMR, integrate the signals to determine the

proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat (for liquids): Place a drop of 3-butylphenol between two KBr or NaCl plates.

Attenuated Total Reflectance (ATR) (for solids/liquids): Place a small amount of the

sample directly on the ATR crystal and apply pressure to ensure good contact.
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KBr Pellet (for solids): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr

powder. Press the mixture into a transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

FTIR Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition: Record a background spectrum of the empty sample compartment (or

clean ATR crystal/KBr plates). Then, acquire the spectrum of the sample. The instrument's

software will automatically ratio the sample spectrum to the background to generate the final

absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve a small amount of 3-butylphenol (e.g., 1 mg/mL) in a volatile

organic solvent such as dichloromethane or methanol. Derivatization (e.g., silylation) may be

performed to improve volatility and peak shape, although it is not always necessary for

simple phenols.[2]

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), such as

a quadrupole or ion trap analyzer.[2]

GC Parameters:[2]

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

Injector Temperature: 250-280 °C.

Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2

minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
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MS Parameters:[2]

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230 °C.

Data Analysis: Identify the compound by its retention time and by comparing its mass

spectrum to a spectral library (e.g., NIST).

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

compound like 3-butylphenol.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

3-Butylphenol Sample

Prepare NMR Sample
(Dissolve in deuterated solvent)

Prepare IR Sample
(Neat, ATR, or KBr pellet)

Prepare GC-MS Sample
(Dissolve in volatile solvent)

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry (GC-MS)

Analyze Chemical Shifts,
Coupling, and Integration Identify Functional Groups Determine Molecular Weight

and Fragmentation Pattern

Structural Elucidation of
3-Butylphenol
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Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic analysis of 3-Butylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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